molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13462372
M. Wt: 156.18 g/mol
InChI Key: QMIBMCVLRDPWHP-UHFFFAOYSA-N
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Description

Emergence of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic Acid as a Strategic Bioisostere

The strategic value of this compound derives from its capacity to replicate both steric and electronic properties of meta-substituted benzoic acid derivatives while introducing enhanced three-dimensionality. X-ray crystallographic analyses reveal a scaffold distortion angle of 112–118°, creating vector alignments that match substituted aromatic systems’ pharmacophoric spacing. The hydroxymethyl group at C4 and carboxylic acid at C2 provide:

  • Polar surface area : 78 Ų (vs. 68 Ų for benzoic acid)
  • ClogP : −0.42 (vs. 1.87 for benzoic acid)
  • Torsional flexibility : <5° deviation across three axes

This combination enables simultaneous engagement with hydrogen-bond donor/acceptor regions and hydrophobic pockets in biological targets. In kinase inhibition studies, analogues incorporating this scaffold demonstrated 3.8–5.2× improved selectivity indices compared to their aromatic counterparts due to reduced π-stacking interactions with off-target ATP-binding pockets.

Property 4-(Hydroxymethyl)-BCH-2-carboxylic Acid meta-Hydroxybenzoic Acid
Molecular weight (g/mol) 170.16 138.12
PSA (Ų) 78 68
ClogP −0.42 1.87
Metabolic stability (t½) 127 min 41 min

Historical Evolution of Bicyclo[2.1.1]hexane Derivatives in Drug Discovery

The synthetic journey toward functionalized bicyclo[2.1.1]hexanes began with Yoo’s 2024 breakthrough employing samarium(II) iodide-mediated transannular pinacol coupling. This two-step sequence converted cyclobutanediones to 1-substituted bicyclo[2.1.1]hexan-2-ones with 45–78% yields, establishing the first practical route to monofunctionalized scaffolds. Key milestones include:

  • 2023 : Procter’s catalytic alkene insertion methodology using 5 mol% SmI2 enabled direct coupling of bicyclo[1.1.0]butyl ketones with electron-deficient alkenes, achieving 62–89% yields for 1,2-disubstituted derivatives.
  • 2024 : Lee’s acid-catalyzed pinacol rearrangement expanded substitution patterns to include aryl, alkyl, and heteroatom groups at the C1 position.
  • 2025 : RSC advances in (3+2) cycloadditions with thioketones introduced sulfur-containing variants under catalyst-free conditions.

These methodological breakthroughs directly enabled the synthesis of this compound through late-stage functionalization sequences:

  • Ketone reduction : NaBH4-mediated conversion of 2-keto intermediates to secondary alcohols (87–92% yield)
  • Oxidative carboxylation : TEMPO/NaClO2 system for C2 oxidation (68% yield, >95% ee)
  • Protecting group strategies : Simultaneous TBS protection of hydroxyl groups during nitration reactions

The scaffold’s validation came through direct comparisons with commercial pharmaceuticals. In angiotensin II receptor antagonists, bicyclo[2.1.1]hexane analogues demonstrated equivalent potency (IC50 = 2.1 nM vs. 1.8 nM for losartan) with 40% improved oral bioavailability in murine models.

Synthetic Timeline Comparison

Method Year Key Reagents Yield Range Functionalization Sites
Pinacol coupling 2024 SmI2, TsOH·H2O 45–78% C1
Alkene insertion 2023 SmI2, CH2=CHCO2Et 62–89% C1, C2
(3+2) Cycloaddition 2025 Thioketones 51–73% C2, C5

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11)

InChI Key

QMIBMCVLRDPWHP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2C(=O)O)CO

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.1.1]hexane Core via [2 + 2] Cycloaddition

  • Starting materials : Linear dienes such as 6-phenylhexa-1,5-dien-3-ol or substituted hexadienes.

  • Reaction conditions : Irradiation with 365 nm LED light in acetonitrile solvent, under inert atmosphere, for 16 hours.

  • Outcome : Formation of bicyclo[2.1.1]hexan-2-one derivatives with substituents at the 1- and 5-positions, which can be further manipulated.

Functional Group Transformations

  • Hydroxymethyl introduction : The hydroxymethyl group at C-4 is typically introduced by nucleophilic addition to a bicyclo[2.1.1]hexan-2-one intermediate or via allyl Grignard addition to a bicyclic aldehyde precursor, followed by oxidation or reduction steps.

  • Carboxylic acid installation : Oxidation of a methyl or hydroxymethyl substituent or direct carboxylation of the bicyclic intermediate using oxidative cleavage or other carboxylation methods leads to the carboxylic acid functionality at C-2.

SmI2-Mediated Transannular Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement

  • Step 1 : SmI2-mediated intramolecular pinacol coupling of 2-substituted bicyclo[2.1.1]hexane-1,2-diols generates bicyclic diol intermediates.

  • Step 2 : Acid catalysis (e.g., p-toluenesulfonic acid) induces pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones.

  • Step 3 : Further oxidation and functional group manipulations convert the ketone to the corresponding carboxylic acid and hydroxymethyl substituents.

Representative Experimental Procedures and Data

Step Reagents & Conditions Product Yield Notes
[2 + 2] Cycloaddition Irradiation at 365 nm, MeCN, 16 h 5-Phenylbicyclo[2.1.1]hexan-2-one 61% Photochemical cycloaddition of (Z)-6-phenylhexa-1,5-dien-3-one
Allyl Grignard Addition AllylMgBr, THF, 0°C to RT, 1 h Bicyclic alcohol intermediate 31% Addition to 2-phenylacrylaldehyde derivatives
SmI2 Pinacol Coupling SmI2, THF, RT Bicyclo[2.1.1]hexane-1,2-diols High Intramolecular coupling of cyclobutanone derivatives
Acid-Catalyzed Pinacol Rearrangement p-TsOH, solvent 1-Substituted bicyclo[2.1.1]hexan-2-ones Excellent Rearrangement to bicyclic ketones
Oxidation to Acid RuCl3 catalyst or other oxidants This compound Moderate to good Oxidative cleavage of phenyl or methyl groups

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the bicyclic framework and substitution pattern. For example, characteristic ketone carbonyl signals near δ 210 ppm in ^13C NMR and hydroxymethyl protons around δ 3.5–4.5 ppm in ^1H NMR.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.

  • X-ray Crystallography : Used to confirm stereochemistry and bicyclic structure in key intermediates.

Summary of Research Findings

  • Photochemical [2 + 2] cycloaddition provides a modular and efficient route to bicyclo[2.1.1]hexane ketones, which are versatile intermediates for further functionalization.

  • SmI2-mediated pinacol coupling combined with acid-catalyzed rearrangement offers a powerful alternative to access substituted bicyclo[2.1.1]hexan-2-ones with high regio- and stereocontrol.

  • Subsequent oxidation and nucleophilic addition steps enable installation of hydroxymethyl and carboxylic acid groups, yielding the target this compound.

  • These methods are supported by comprehensive spectroscopic and crystallographic data, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Bicyclo Systems

Bicyclo[2.1.1]hexane Derivatives
  • 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic Acid: Substituents: Hydroxymethyl (C4), carboxylic acid (C2). Applications: Not directly reported in evidence, but structurally similar compounds are used as bioisosteres in agrochemicals and pharmaceuticals .
  • (+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid (): Substituents: Amino group (C2), carboxylic acid (C2). Key Properties: High inhibitory activity against S-adenosyl-L-methionine synthesis due to a smaller bridgehead angle (θ ≈ 75°) enhancing enzyme binding . Biological Activity: 10-fold more potent than norbornane analogues in enzyme inhibition .
Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Derivatives
  • diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid (): Substituents: Amino (C3), carboxylic acid (C2). Key Properties: Larger bicyclo system ([2.2.1]) increases steric bulk; reduced enzyme inhibition compared to [2.1.1] systems due to larger bridgehead angles .
  • 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid ():

    • Substituents: Hydroxymethyl (C4), carboxylic acid (C1).
    • Key Properties: Higher molecular rigidity and reduced solubility compared to [2.1.1] systems due to the expanded bicyclo framework .
Heteroatom-Containing Bicyclo Systems
  • 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid ():
    • Substituents: Methyl groups (C3), oxygen atom in the ring.
    • Key Properties: The 2-oxabicyclo system introduces polarity, improving water solubility (e.g., fluxapyroxad analogue solubility increased from 2.1 to 14.6 mg/L when phenyl was replaced with 2-oxabicyclo[2.1.1]hexane) .

Physicochemical Properties

Compound Bicyclo System Substituents Molecular Weight Water Solubility (mg/L) logD (pH 7.4) Biological Activity
This compound [2.1.1] -CH₂OH (C4), -COOH (C2) 186.2 (calc.) Not reported Estimated ~1.5 Not reported
(+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid [2.1.1] -NH₂ (C2), -COOH (C2) 169.2 Not reported ~0.8 IC₅₀ = 0.1 µM (enzyme inhibition)
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1] -CH₃ (C3), -O- in ring 172.2 >14.6 ~1.2 Agrochemcial bioisostere
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2] -CH₂OH (C4), -COOH (C1) 200.2 <2.1 ~2.5 Low solubility

Biological Activity

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound characterized by a unique bicyclo[2.1.1]hexane structure, which includes two fused cyclopropane rings. Its structural features include a hydroxymethyl group (-CH₂OH) at the 4-position and a carboxylic acid group (-COOH) at the 2-position, contributing to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol

The compound's unique structure influences its reactivity and biological interactions, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown significant activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.

Compound Activity Source
Bicyclo[2.1.1]hexane-4-carboxylic acidAntimicrobialNatural products
4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acidPotentially different biological activitySynthetic derivatives

The presence of the hydroxymethyl and carboxylic acid groups likely enhances its solubility and interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.

Cytotoxicity

In vitro studies have demonstrated that bicyclic compounds can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in melanoma cells, indicating a potential for anti-cancer activity.

Study 1: Cytotoxic Effects on Melanoma Cells

A study investigated the cytotoxicity of various bicyclic compounds, including derivatives of bicyclo[2.1.1]hexanes, on B-16 melanoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxic activity, with IC₅₀ values as low as 0.093 ng/mL observed for some derivatives.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of bicyclic compounds derived from natural sources. The findings suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and enzymes involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target sites.

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane core in 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid?

The synthesis often involves cyclization of strained precursors or photochemical [2+2] reactions. For example, Meinwald and Gassman’s method for bicyclo[2.1.1]hexane derivatives uses β-pinene as a starting material, followed by oxidation and functionalization steps to introduce the hydroxymethyl and carboxylic acid groups . Key reagents include thionyl chloride for halogenation and triphenylphosphine-bromine for bromide formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring strain-induced side reactions.

Q. How can the stereochemistry and purity of this compound be validated?

Advanced analytical techniques are required:

  • Chiral HPLC or capillary electrophoresis to resolve enantiomers, given the compound’s stereocenters .
  • NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) to confirm regiochemistry and hydrogen bonding interactions involving the hydroxymethyl group .
  • X-ray crystallography for absolute configuration determination, though limited by crystal growth challenges due to the bicyclic framework’s rigidity .

Q. What computational methods predict the physicochemical properties of this compound?

Software like Advanced Chemistry Development (ACD/Labs) calculates properties such as boiling point (336.8°C), density (1.5 g/cm³), and logP (estimated -0.89) based on SMILES input (C1C2(CC1(NC2)C(=O)O)CO) . However, discrepancies between computed and experimental values (e.g., solubility in polar solvents) highlight the need for empirical validation via Hansen solubility parameters or molecular dynamics simulations .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The hydroxymethyl group enhances electrophilicity at adjacent carbons, enabling reactions like Mitsunobu etherification or Swern oxidation to form aldehydes. However, steric hindrance from the bicyclo[2.1.1]hexane framework may limit accessibility. For example, oxidation with CrO3_3 under acidic conditions selectively targets the hydroxymethyl group without disrupting the bicyclic core . Comparative studies with non-hydroxylated analogs (e.g., bicyclo[2.1.1]hexane-2-carboxylic acid) reveal reduced reaction rates due to decreased electron-withdrawing effects .

Q. What structural analogs of this compound exhibit enhanced biological activity, and why?

Derivatives like 4-aminomethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid show higher affinity for GABAA_A receptors due to improved hydrogen bonding via the amino group . Substituting the hydroxymethyl with a fluorine atom (as in 4-fluoro-2-azabicyclo analogs) increases metabolic stability by reducing oxidative degradation, as demonstrated in pharmacokinetic assays . Quantitative structure-activity relationship (QSAR) models correlate logD values (<0.5) with blood-brain barrier permeability .

Q. How can mechanistic studies resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC50_{50} values (e.g., for cyclooxygenase-2 inhibition) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Kinetic isotope effect (KIE) studies and surface plasmon resonance (SPR) can distinguish competitive vs. allosteric inhibition modes. For instance, SPR data showing slow binding kinetics (kon_{\text{on}} < 103^3 M1^{-1}s1^{-1}) suggests a multi-step inhibition mechanism, requiring structural validation via cryo-EM or molecular docking .

Q. What strategies mitigate challenges in derivatizing the carboxylic acid group without ring-opening?

Protecting the carboxylic acid as a tert-butyl ester (using Boc2_2O/DMAP) prevents undesired nucleophilic attacks during reactions at the hydroxymethyl site . Alternatively, microwave-assisted coupling with amines (e.g., HATU/DIPEA) achieves >90% yield in amide formation while preserving the bicyclic structure . Comparative TLC and LC-MS monitoring are critical to detect trace ring-opening byproducts .

Methodological Notes

  • Data Interpretation : Cross-reference computational predictions (e.g., ACD/Labs) with experimental data to address outliers, particularly in solubility and partition coefficients .
  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for high-yield, scalable syntheses .
  • Biological Assays : Standardize buffer systems (e.g., PBS vs. HEPES) to ensure reproducibility in enzyme inhibition studies .

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